{2-Benzyl-8-oxa-2-azaspiro[4.5]decan-4-yl}methanamine
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Overview
Description
{2-Benzyl-8-oxa-2-azaspiro[4.5]decan-4-yl}methanamine is a chemical compound with the molecular formula C16H24N2O and a molecular weight of 260.38 g/mol This compound is characterized by its unique spirocyclic structure, which includes an azaspirodecane core fused with an oxa-bridge and a benzyl group
Mechanism of Action
Result of Action
The molecular and cellular effects of {2-Benzyl-8-oxa-2-azaspiro[4.5]decan-4-yl}methanamine’s action are currently unknown
Action Environment
The action environment refers to how environmental factors influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect how this compound interacts with its targets and exerts its effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-Benzyl-8-oxa-2-azaspiro[4.5]decan-4-yl}methanamine can be achieved through several synthetic routes. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by a series of steps to introduce the benzyl group and the methanamine moiety . The reaction conditions typically involve the use of organic solvents such as dichloromethane and reagents like sodium tris(acetoxy)borohydride and triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound’s synthesis in a laboratory setting provides a foundation for potential scale-up. Industrial production would likely involve optimizing the reaction conditions to improve yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
{2-Benzyl-8-oxa-2-azaspiro[4.5]decan-4-yl}methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
{2-Benzyl-8-oxa-2-azaspiro[4.5]decan-4-yl}methanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific molecular targets.
Industry: The compound’s unique structure makes it a candidate for the development of new materials and chemical products.
Comparison with Similar Compounds
Similar Compounds
8-Oxa-2-azaspiro[4.5]decane: A structurally related compound with similar chemical properties.
2-Benzyl-8-oxa-2-azaspiro[4.5]decan-4-yl methanamine dihydrochloride: A derivative with additional chloride ions.
Uniqueness
{2-Benzyl-8-oxa-2-azaspiro[45]decan-4-yl}methanamine stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(2-benzyl-8-oxa-2-azaspiro[4.5]decan-4-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c17-10-15-12-18(11-14-4-2-1-3-5-14)13-16(15)6-8-19-9-7-16/h1-5,15H,6-13,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQSGNVRSNCGPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CN(CC2CN)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820747-60-1 |
Source
|
Record name | {2-benzyl-8-oxa-2-azaspiro[4.5]decan-4-yl}methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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